L-Serine, L-gamma-glutamyl-
Overview
Description
Gamma-Glutamyl-serine is a dipeptide composed of gamma-glutamyl and serine. It is a derivative of glutathione, an important antioxidant in the body. Gamma-Glutamyl-serine plays a role in various biochemical processes, including the metabolism of glutathione and the regulation of cellular redox states .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gamma-Glutamyl-serine can be synthesized through enzymatic reactions involving gamma-glutamyl transpeptidase. This enzyme catalyzes the transfer of the gamma-glutamyl group from glutathione to serine, forming L-Serine, L-gamma-glutamyl- . The reaction typically occurs under mild conditions, with the enzyme acting as a biocatalyst.
Industrial Production Methods: Industrial production of L-Serine, L-gamma-glutamyl- involves the use of recombinant gamma-glutamyl transpeptidase expressed in microbial systems such as Escherichia coli or Bacillus subtilis . These systems allow for large-scale production of the enzyme, which can then be used to catalyze the synthesis of L-Serine, L-gamma-glutamyl-.
Chemical Reactions Analysis
Types of Reactions: Gamma-Glutamyl-serine undergoes various chemical reactions, including hydrolysis and transpeptidation. Hydrolysis involves the cleavage of the gamma-glutamyl bond, while transpeptidation involves the transfer of the gamma-glutamyl group to another amino acid or peptide .
Common Reagents and Conditions: Common reagents used in these reactions include water for hydrolysis and amino acids or peptides for transpeptidation. The reactions typically occur under physiological conditions, with the enzyme gamma-glutamyl transpeptidase acting as a catalyst .
Major Products: The major products formed from these reactions include free amino acids and peptides, depending on the specific reaction conditions and substrates used .
Scientific Research Applications
Gamma-Glutamyl-serine has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of gamma-glutamyl transfer reactions . In biology, it is involved in the regulation of cellular redox states and the metabolism of glutathione . In medicine, L-Serine, L-gamma-glutamyl- has potential therapeutic applications in the treatment of oxidative stress-related diseases . In industry, it is used in the production of gamma-glutamyl compounds and as a biocatalyst in various biochemical processes .
Mechanism of Action
Gamma-Glutamyl-serine exerts its effects through the gamma-glutamyl cycle, a series of enzymatic reactions that regulate the levels of glutathione in cells . The compound is involved in the transfer of the gamma-glutamyl group to other amino acids or peptides, which helps maintain cellular redox homeostasis . The molecular targets of L-Serine, L-gamma-glutamyl- include gamma-glutamyl transpeptidase and other enzymes involved in the gamma-glutamyl cycle .
Comparison with Similar Compounds
Gamma-Glutamyl-serine is similar to other gamma-glutamyl compounds, such as gamma-glutamyl-cysteine and gamma-glutamyl-glutamine . it is unique in its specific role in the metabolism of glutathione and its potential therapeutic applications . Other similar compounds include gamma-glutamyl peptides found in various foods and biological systems .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O6/c9-4(7(13)14)1-2-6(12)10-5(3-11)8(15)16/h4-5,11H,1-3,9H2,(H,10,12)(H,13,14)(H,15,16)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBNIUOYNOKDTI-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CO)C(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CO)C(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318648 | |
Record name | γ-Glu-Ser | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | gamma-Glutamylserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029158 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5875-35-4 | |
Record name | γ-Glu-Ser | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5875-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | γ-Glu-Ser | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | gamma-Glutamylserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029158 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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